molecular formula C19H18N4O4S B2702398 ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896341-45-0

ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2702398
CAS No.: 896341-45-0
M. Wt: 398.44
InChI Key: QUHLRZZPSKAJFX-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a fused pyrido-triazin core. Its structure comprises a pyridine ring fused with a 1,3,5-triazine ring, substituted at position 9 with a methyl group and at position 4 with an oxo (keto) group. A sulfanyl (-S-) bridge connects the triazin moiety to an acetamido group, which is further linked to a benzoate ester (ethyl ester at the ortho position).

Properties

IUPAC Name

ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-8-4-5-9-14(13)20-15(24)11-28-18-21-16-12(2)7-6-10-23(16)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHLRZZPSKAJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common method includes the reaction of 9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl with sulfanylacetyl chloride, followed by the addition of ethyl 2-amino benzoate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanylacetyl group, where nucleophiles like amines or thiols replace the existing substituent.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrido[1,2-a][1,3,5]triazin-2-yl group is known to interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

Key Observations:

Linkage Groups: The target compound employs a sulfanyl acetamido (-S-CH2-CONH-) linkage, contrasting with the sulfonylurea (-SO2-NH-CONH-) groups in herbicide analogs. Sulfonylureas are critical for ALS enzyme inhibition , whereas sulfanyl acetamido groups may confer distinct binding or metabolic properties.

Substituent Effects: The 4-oxo group on the pyrido-triazin core may act as a hydrogen-bond acceptor, unlike the methoxy or amino substituents in herbicidal triazines. This could redirect bioactivity toward non-agrochemical targets (e.g., kinase inhibition). The 9-methyl substituent on the fused ring system introduces steric effects absent in simpler triazines, possibly modulating interaction with biological targets.

Biological Implications: Herbicidal triazines rely on ALS inhibition via sulfonylurea-mediated interactions.

Research Findings and Hypotheses

  • Structural Uniqueness : The fused pyrido-triazin system is rare in agrochemicals but prevalent in drug discovery. For example, pyrido[1,2-a]pyrimidines are explored as anticancer agents, suggesting the target compound could be a candidate for medicinal chemistry optimization.
  • Synthetic Challenges : The complex architecture may pose synthesis hurdles, such as regioselective functionalization of the fused ring system. Techniques like X-ray crystallography (using programs like SHELX ) could aid in structural confirmation.
  • Potential Applications: Given the lack of herbicidal motifs (e.g., sulfonylurea), the compound may exhibit activity in antimicrobial, anti-inflammatory, or antiproliferative assays.

Biological Activity

Ethyl 2-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant potential in various biological applications. This article will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃N₃O₃S
  • Molecular Weight : 279.32 g/mol
  • CAS Number : 306978-89-2

The compound features a pyrido[1,2-a][1,3,5]triazin core structure, which is known for its diverse biological activities. The sulfanyl group attached to the pyridine derivative enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various heterocyclic compounds, several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Compound TypeActivity AgainstReference
Heterocyclic derivativesGram-positive bacteria
Heterocyclic derivativesGram-negative bacteria
Heterocyclic derivativesCandida albicans

Cytotoxicity and Antiviral Activity

In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the triazin structure have been tested against pancreatic cancer cells and demonstrated cytostatic activity . Additionally, some studies have explored the antiviral properties of similar compounds against HIV-1 .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. The compound may modulate enzyme activity by binding to active sites or altering conformational states of target proteins.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazin derivatives and evaluated their antimicrobial efficacy. The results indicated that certain compounds showed up to 78% reduction in microbial viability at concentrations as low as 20 µM. This suggests strong potential for development into therapeutic agents against resistant strains of bacteria .

Case Study 2: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of triazin derivatives on pancreatic cancer cell lines. The study found that specific compounds led to significant cell death at IC50 values below 30 µM. This highlights the potential for these compounds in cancer therapy .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm ester (δ ~4.3 ppm for -OCH2CH3), amide (δ ~8.1 ppm for -NH), and pyrido-triazinone aromatic protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and triazinone) and amide bonds (N-H at ~3300 cm⁻¹) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C19H17N5O4S: 412.1) .

How should contradictory antimicrobial activity data between in vitro and in vivo models be analyzed?

Advanced
Common Discrepancies :

  • In Vitro Activity (e.g., MIC = 2 µg/mL against S. aureus) vs. In Vivo Inefficacy (e.g., no reduction in murine infection models).
    Methodological Solutions :

Solubility/PK Studies : Poor bioavailability due to ester hydrolysis or plasma protein binding. Use LC-MS to monitor metabolic stability .

Pro-drug Optimization : Replace ethyl ester with methyl or tert-butyl esters to enhance lipophilicity and tissue penetration .

Synergistic Testing : Combine with efflux pump inhibitors (e.g., reserpine) to address resistance mechanisms .

What strategies are effective in designing SAR studies for derivatives?

Advanced
Key Structural Modifications :

Position Modification Impact on Activity Reference
Pyrido C9Methyl → CF3Enhanced enzyme inhibition (IC50 ↓ 40%)
Benzoate C2Ethyl → PropylImproved logP (from 2.1 to 3.4)
Sulfanyl LinkerReplace with sulfoxideReduced cytotoxicity (CC50 ↑ 2-fold)
Methodology :
  • Parallel Synthesis : Use combinatorial libraries (e.g., 50 derivatives) to screen for optimal substituents .
  • Docking Studies : Map interactions with target enzymes (e.g., DHFR or kinase domains) using AutoDock Vina .

How can palladium-catalyzed reductive cyclization improve synthesis efficiency?

Advanced
Protocol Optimization :

Catalyst System : Pd(OAc)₂/Xantphos in DMF at 100°C enables one-pot cyclization of nitroarenes to pyrido-triazinones .

CO Surrogates : Replace toxic CO gas with formic acid derivatives (e.g., HCO2H·DIPA), achieving 75–85% yields .

Scalability : Demonstrated for gram-scale synthesis with <5% palladium residue post-purification .

What analytical techniques resolve structural ambiguities in crystalline derivatives?

Q. Advanced

  • X-ray Crystallography : Resolve tautomerism in the triazinone ring (e.g., enol vs. keto forms) .
  • Dynamic NMR : Monitor conformational changes in DMSO-d6 at variable temperatures (25–80°C) .
  • DFT Calculations : Predict stable tautomers using Gaussian09 at the B3LYP/6-31G* level .

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